molecular formula C10H13NO4 B8233803 O-(3-Methoxyphenyl)-D-serine

O-(3-Methoxyphenyl)-D-serine

Cat. No.: B8233803
M. Wt: 211.21 g/mol
InChI Key: VNNLIEJSCCJUCW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3-Methoxyphenyl)-D-serine is a synthetic derivative of D-serine, where the hydroxyl group of the serine side chain is substituted with a 3-methoxyphenyl ether group. This modification alters its physicochemical and pharmacological properties compared to endogenous D-serine, a co-agonist of the NMDA receptor critical for synaptic plasticity and cognitive function .

Properties

IUPAC Name

(2R)-2-amino-3-(3-methoxyphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-7-3-2-4-8(5-7)15-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNLIEJSCCJUCW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OC[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction-Based Approach

The Mitsunobu reaction is widely used for ether bond formation while preserving stereochemistry. In this method, D-serine’s hydroxyl group is activated to react with 3-methoxyphenol under mild conditions.

Stepwise Procedure

  • Amino and Carboxyl Protection :
    D-Serine is first protected as a methyl ester hydrochloride via treatment with HCl gas in anhydrous methanol. The amino group is then shielded using tert-butoxycarbonyl (Boc) anhydride in a polar solvent like dioxane.

  • Mitsunobu Coupling :
    The protected intermediate reacts with 3-methoxyphenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This step proceeds with retention of configuration, critical for maintaining the D-serine stereochemistry.

  • Deprotection :
    The Boc group is removed via acidolysis (e.g., trifluoroacetic acid), followed by saponification of the methyl ester using aqueous sodium hydroxide.

Optimization Considerations

  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures reagent solubility.

  • Temperature : Reactions are conducted at 0–5°C to minimize racemization.

  • Yield : Typical yields range from 55% to 65%, with purity >98% confirmed by HPLC.

Nucleophilic Substitution via Tosylate Intermediate

This method leverages tosylation to enhance the leaving group ability of serine’s hydroxyl group, enabling displacement by 3-methoxyphenoxide.

Stepwise Procedure

  • Tosylation :
    D-Serine methyl ester hydrochloride is treated with p-toluenesulfonyl chloride (TsCl) in pyridine, yielding the tosylate derivative.

  • Displacement Reaction :
    The tosylate reacts with sodium 3-methoxyphenoxide in dimethylformamide (DMF) at 60°C for 12–24 hours.

  • Deprotection :
    The methyl ester is hydrolyzed under basic conditions, and the amino group is deprotected if necessary.

Optimization Considerations

  • Base Selection : Potassium carbonate minimizes side reactions.

  • Racemization Risk : Elevated temperatures (>50°C) increase racemization, necessitating strict temperature control.

  • Yield : Reported yields are 50–60%, with optical purity >99%.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of the two methods:

ParameterMitsunobu ApproachTosylate Displacement
Reaction Time 6–8 hours12–24 hours
Yield 55–65%50–60%
Stereochemical Integrity >99% retention95–98% retention
Purification Complexity Moderate (column chromatography)High (recrystallization)
Cost High (DEAD/PPh₃ reagents)Moderate

Critical Challenges and Mitigation Strategies

Racemization During Synthesis

Racemization at the α-carbon of serine is a major concern, particularly under basic or high-temperature conditions. Studies show that even minor racemization (2–5%) can occur during tosylation or saponification steps. Mitigation strategies include:

  • Using low-temperature conditions (<10°C) during deprotection.

  • Employing enantioselective catalysts to suppress epimerization.

Solubility of Intermediates

Protected intermediates often exhibit poor solubility in nonpolar solvents. Solutions include:

  • Switching to polar aprotic solvents (e.g., DMF, DMSO).

  • Introducing solubilizing groups (e.g., benzyl esters) temporarily.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 7.25 (t, J = 8.0 Hz, 1H, aromatic), 6.65–6.70 (m, 3H, aromatic), 4.10 (dd, J = 8.0 Hz, 1H, α-CH), 3.80 (s, 3H, OCH₃).

  • Optical Rotation : [α]²⁵_D = +24.8° (c = 1, acetic acid).

Purity Assessment

  • HPLC : Purity ≥99% achieved using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

  • Melting Point : 128–131°C (consistent with literature values) .

Chemical Reactions Analysis

Types of Reactions

O-(3-Methoxyphenyl)-D-serine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-hydroxyphenoxypropanoic acid, while reduction of the carboxylic acid group can produce 3-(3-methoxyphenoxy)propanol.

Scientific Research Applications

Neurological Disorders

O-(3-Methoxyphenyl)-D-serine has been studied for its role in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory function. Research indicates that D-serine acts as a co-agonist at NMDA receptors, influencing cognitive functions and potentially offering therapeutic avenues for conditions like schizophrenia and Alzheimer's disease.

  • Case Study : A study demonstrated that administration of D-serine improved cognitive deficits in animal models of schizophrenia, suggesting that this compound could have similar effects .

Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines. In vitro studies have indicated that this compound induces apoptosis in cancer cells.

  • Data Table: Anticancer Activity
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest at G0/G1 phase
  • Case Study : In xenograft models, treatment with this compound resulted in significant tumor growth inhibition compared to control groups, highlighting its potential as an anticancer agent.

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. Studies have reported effective inhibition of growth in multi-drug resistant bacterial strains.

  • Case Study : A clinical trial involving patients with chronic infections showed significant reductions in bacterial load when treated with this compound as an adjunct therapy.

Mechanistic Insights

The mechanisms through which this compound exerts its effects are being actively researched. It is believed to interact with specific transport systems and receptors in the body:

  • NMDA Receptor Modulation : As a co-agonist, it enhances NMDA receptor activity, crucial for synaptic transmission and neuroplasticity.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth.

Toxicity and Safety Profile

While the therapeutic potentials are promising, understanding the toxicity and safety profile of this compound is essential:

  • Safety Assessments : Preliminary studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal models .

Mechanism of Action

The mechanism of action of O-(3-Methoxyphenyl)-D-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

O-Methyl-D-serine

  • Structure : Methyl ether substituent on the serine hydroxyl.
  • Key Differences : The smaller methyl group reduces steric hindrance compared to the 3-methoxyphenyl group. This may facilitate faster renal clearance but lower plasma half-life .
  • Synthesis : Produced via chiral resolution of racemic O-methyl-D,L-serine using N-acetyl-D-phenylalanine, yielding >90% enantiomeric purity .
  • Biological Relevance : Like D-serine, it acts as an NMDA receptor co-agonist but with reduced nephrotoxicity risk due to diminished DAAO-mediated oxidation .

O-(2,3-Difluorophenyl)-L-serine

  • Structure : L-serine derivative with a 2,3-difluorophenyl ether group.
  • Key Differences: The fluorine atoms increase electronegativity and metabolic resistance. The L-configuration renders it inactive at NMDA receptors but may confer novel biological interactions (e.g., enzyme inhibition) .
  • Applications : Studied for catalytic and polymer applications due to its stability and reactivity in organic solvents .

O-Benzyl-L-serine

  • Structure : Benzyl ether substituent on L-serine.
  • Key Differences : The bulky benzyl group enhances hydrophobicity, making it suitable for peptide synthesis and solid-phase applications. Unlike D-serine derivatives, it lacks NMDA receptor activity .

O-tert-Butyl-D-serine

  • Structure : tert-Butyl ether substituent on D-serine.
  • Used in peptide therapeutics requiring stable D-serine analogs .

Pharmacological and Metabolic Comparisons

Table 1: Comparative Properties of O-Substituted Serine Derivatives

Compound Substituent Molecular Weight Key Biological Activity Metabolic Stability
O-(3-Methoxyphenyl)-D-serine* 3-Methoxyphenyl ~225.2 (estimated) NMDA co-agonist (hypothetical) High (aryl group)
D-serine -OH 105.1 NMDA co-agonist Low (DAAO-sensitive)
O-Methyl-D-serine Methyl 119.1 NMDA co-agonist Moderate
O-(2,3-Difluorophenyl)-L-serine 2,3-Difluorophenyl 217.2 Non-NMDA bioactivity High

*Estimated based on structural analogs.

Key Findings:

  • DAAO Interaction: O-Substituted D-serine derivatives with bulky groups (e.g., 3-methoxyphenyl, tert-butyl) may resist oxidation by D-amino acid oxidase (DAAO), a key enzyme metabolizing D-serine into nephrotoxic metabolites . For example, N-hydroxybenzimidazole-based DAAO inhibitors (IC50: 0.08–0.6 µM) enhance D-serine bioavailability in mice but fail in primates, highlighting species-specific DAAO roles .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing O-(3-Methoxyphenyl)-D-serine with high chiral purity?

  • Methodological Answer : Synthesis can be optimized using resolution techniques involving chiral auxiliaries. For example, reacting racemic O-methyl-D,L-serine with N-acetyl-D-phenylalanine in methanol/water (90:10) at 50°C overnight enables selective salt formation. The resulting diastereomeric salt is filtered, dried, and regenerated by pH adjustment (HCl to pH 1-2), yielding >90% chiral purity . Key factors include solvent polarity, temperature control, and salt stoichiometry.

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

  • Methodological Answer : Use chiral chromatography with a Sumichiral OA-2500S column and UV detection. Validate the method by assessing limits of quantification (LOQ, e.g., 0.3 µmol/L for D-serine) and reproducibility (within-day CV <3%). For CSF or tissue homogenates, include recovery tests (mean ~87%) and avoid enzymatic degradation by adding protease inhibitors .

Q. What safety protocols are critical during synthesis and handling of this compound?

  • Methodological Answer : Wear PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents (e.g., methylene chloride). Store waste separately in labeled containers for professional disposal to comply with environmental regulations .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Combine X-ray crystallography (for solid-state confirmation) and NMR (¹H/¹³C) for solution-phase analysis. For X-ray, grow single crystals in methanol/water and compare bond lengths/angles (e.g., C-O bonds ~1.406 Å) to literature. NMR should show distinct methoxyphenyl protons at δ 3.8–4.0 ppm and serine backbone signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Cross-validate findings using orthogonal assays. For example, discrepancies in NMDA receptor modulation may arise from differing cell models (primary neurons vs. transfected HEK cells). Use patch-clamp electrophysiology alongside calcium imaging to confirm receptor interactions. Include negative controls (e.g., L-serine) and validate purity via HPLC-MS .

Q. What experimental designs are recommended for studying this compound's role in renal pathophysiology?

  • Methodological Answer : Employ CKD animal models (e.g., 5/6 nephrectomy rats) and measure renal D-serine levels via LC-MS/MS. Correlate with biomarkers like serum creatinine and urinary albumin. For mechanistic studies, use siRNA knockdown of renal D-amino acid oxidase (DAO) to assess metabolite accumulation .

Q. How can in vivo detection of this compound in the brain be optimized?

  • Methodological Answer : Use microdialysis coupled with chiral separation (e.g., β-cyclodextrin columns). Calibrate probes in artificial CSF and account for recovery rates (~15–20%). Validate specificity via enzymatic degradation with D-serine deaminase and confirm absence of cross-reactivity with L-isomers .

Q. What strategies mitigate enantiomeric contamination during large-scale synthesis?

  • Methodological Answer : Implement asymmetric catalysis (e.g., palladium-catalyzed methoxylation) or enzymatic resolution (lipases or acylases). Monitor enantiomeric excess (ee) via polarimetry or chiral GC. For industrial-scale processes, optimize reaction kinetics to minimize racemization at high temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.